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Compound of Interest

Compound Name: Levetiracetam Impurity B

Cat. No.: B14757004

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
characteristics of Levetiracetam Impurity B, a known process-related impurity of the broad-
spectrum antiepileptic drug, Levetiracetam. Understanding the properties of this impurity is
critical for the development of robust analytical methods, effective control strategies in drug
manufacturing, and ensuring the overall quality, safety, and efficacy of the final drug product.

Core Physicochemical Data

Levetiracetam Impurity B, also known by its pharmacopoeial synonyms Levetiracetam
Crotonamide or Dehydro Levetiracetam, is a key impurity that requires careful monitoring
during the synthesis and formulation of Levetiracetam.[1][2] Its formation is often associated
with the manufacturing process of the active pharmaceutical ingredient (API). A summary of its
key physicochemical properties is presented below.
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Property Value Reference(s)
(22)-2-(2-Oxopyrrolidin-1-

IUPAC Name _ [1][21[3]
yl)but-2-enamide
Levetiracetam Crotonamide,

Synonyms Dehydro Levetiracetam, [1][2][4]
Levetiracetam EP Impurity B

CAS Number 358629-47-7 [31141[5]

Chemical Structure

(See Chemical Structure

Diagram Below)

Molecular Formula CsH12N202 [31[41[5]

Molecular Weight 168.19 g/mol [31141[5]

Appearance Off-white to Beige Solid [31[6]
Soluble in Methanol and

Solubility DMSO; Slightly soluble in [6][7]

Chloroform.

Predicted Boiling Point

443.0 £28.0 °C

[7]

Predicted Density

1.222 £ 0.06 g/cm3

[7]

Predicted pKa

16.35+0.50

[7]

Storage

2-8 °C, under an inert

atmosphere, protected from

light.

[6]7]

Chemical Structure and Identification

The chemical structure of Levetiracetam Impurity B is fundamental to understanding its

properties and for its unambiguous identification.

Caption: Chemical structure of Levetiracetam Impurity B.

Experimental Protocols for Characterization
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The identification and quantification of Levetiracetam Impurity B are typically achieved using
chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).
Below is a representative experimental protocol for the analysis of this impurity in a drug
substance or product.

Stability-Indicating Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC) Method

This method is designed to separate Levetiracetam from its impurities, including Impurity B,
and can be used for routine quality control and stability studies.[8]

1. Instrumentation and Materials:

e High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

¢ Analytical balance.

e pH meter.

 Ultrasonic bath.

e Volumetric flasks and pipettes.

 HPLC grade acetonitrile, water, potassium phosphate monobasic, and potassium hydroxide.
o Levetiracetam and Levetiracetam Impurity B reference standards.

2. Chromatographic Conditions:

e Column: Inertsil ODS-3V, 150 x 4.6 mm, 3 um particle size (or equivalent).[8]

e Mobile Phase A: A mixture of pH 5.5 phosphate buffer and acetonitrile (950:50 v/v).[8]
» Mobile Phase B: A mixture of acetonitrile and water (90:10 v/v).[8]

o Gradient Program: A suitable gradient program should be developed to ensure adequate
separation of all impurities.
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Flow Rate: 1.0 mL/min.[8]
Column Temperature: 40°C.[8]
Detection Wavelength: 205 nm.[8]
Injection Volume: 10 pL.[8]

. Preparation of Solutions:

Buffer Preparation: Dissolve an appropriate amount of monobasic potassium phosphate in
water to achieve the desired concentration. Adjust the pH to 5.5 with a 2% aqueous
potassium hydroxide solution.[8][9]

Diluent: A mixture of Mobhile Phase A and Mobile Phase B in a suitable ratio.

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of
Levetiracetam Impurity B reference standard in the diluent to obtain a known
concentration.

Sample Solution Preparation: Accurately weigh and dissolve the Levetiracetam drug
substance or a powdered sample of the drug product in the diluent to achieve a target
concentration of Levetiracetam.

. Analytical Procedure:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the diluent (as a blank) to ensure no interfering peaks are present.

Inject the standard solution to determine the retention time and response of Levetiracetam
Impurity B.

Inject the sample solution.

Identify the peak corresponding to Levetiracetam Impurity B in the sample chromatogram
by comparing its retention time with that of the standard.
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e Quantify the amount of Impurity B in the sample using the peak area and the response factor
relative to the main component or by using an external standard method.

5. Method Validation: The analytical method should be validated according to ICH guidelines to
demonstrate its specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of
guantitation (LOQ).[8]

Workflow for Impurity Identification and
Characterization

The process of identifying and characterizing an unknown impurity in a pharmaceutical product
involves a logical sequence of analytical techniques.
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Caption: General workflow for the identification and characterization of pharmaceutical
impurities.

Conclusion

A thorough understanding of the physicochemical characteristics of Levetiracetam Impurity B
Is essential for maintaining the quality and safety of Levetiracetam drug products. The data and
protocols presented in this guide provide a foundational resource for researchers and
professionals involved in the development, manufacturing, and quality control of this important
antiepileptic medication. The implementation of robust analytical methods is paramount for the
effective monitoring and control of this and other process-related impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. veeprho.com [veeprho.com]

. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]
. bocsci.com [bocsci.com]

. vivanls.com [vivanls.com]

. pharmaffiliates.com [pharmaffiliates.com]

. allmpus.com [allmpus.com]

. LevetiracetaM IMpurity B CAS#: 358629-47-7 [m.chemicalbook.com]

. jpionline.org [jpionline.org]

°
(] [e0] ~ (o)) )] EaN w N -

. drugfuture.com [drugfuture.com]

 To cite this document: BenchChem. [Physicochemical Characteristics of Levetiracetam
Impurity B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14757004#physicochemical-characteristics-of-
levetiracetam-impurity-b]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b14757004?utm_src=pdf-body
https://www.benchchem.com/product/b14757004?utm_src=pdf-custom-synthesis
https://veeprho.com/impurities/levetiracetam-ep-impurity-b/
https://www.synzeal.com/en/levetiracetam-ep-impurity-b
https://www.bocsci.com/product/levetiracetam-ep-impurity-b-cas-358629-47-7-473716.html
https://vivanls.com/products/LevetiracetamImpurityB-9707
https://www.pharmaffiliates.com/en/parentapi/levetiracetam-impurities
https://www.allmpus.com/levetiracetam-ep-impurity-b
https://m.chemicalbook.com/ProductChemicalPropertiesCB12541410_EN.htm
https://jpionline.org/storage/2023/05/IntJPharmInvestigation-13-2-279.pdf
https://www.drugfuture.com/pharmacopoeia/usp35/PDF/3659-3660%20Levetiracetam.pdf
https://www.benchchem.com/product/b14757004#physicochemical-characteristics-of-levetiracetam-impurity-b
https://www.benchchem.com/product/b14757004#physicochemical-characteristics-of-levetiracetam-impurity-b
https://www.benchchem.com/product/b14757004#physicochemical-characteristics-of-levetiracetam-impurity-b
https://www.benchchem.com/product/b14757004#physicochemical-characteristics-of-levetiracetam-impurity-b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14757004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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